molecular formula C5H7N3OS B011238 2-Methylthiazole-4-carbohydrazide CAS No. 101767-28-6

2-Methylthiazole-4-carbohydrazide

Cat. No. B011238
CAS RN: 101767-28-6
M. Wt: 157.2 g/mol
InChI Key: ONAWFUIPKRAZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiazole-4-carbohydrazide (2M4CH) is an important organic compound used in many scientific research applications. It is a versatile compound with a wide range of potential applications, ranging from industrial chemistry to biomedical research. 2M4CH is a member of the thiazole family and has a molecular formula of C4H6N4S. It is a colorless, odorless, and crystalline solid that is slightly soluble in water.

Scientific Research Applications

Medicine: Antitumor and Cytotoxic Activities

2-Methylthiazole-4-carbohydrazide: has been explored for its potential in medicine, particularly in antitumor and cytotoxic activities. Thiazole derivatives, including this compound, have shown promise in the synthesis of molecules with significant biological activity against various cancer cell lines . The compound’s ability to integrate into bioactive molecules could lead to the development of new therapeutic agents that target specific pathways involved in cancer progression.

Agriculture: Fungicide and Pesticide Development

In agriculture, 2-Methylthiazole-4-carbohydrazide is being studied for its role in the development of fungicides and pesticides. Thiazole compounds are known for their biological activities, which include antimicrobial and antifungal properties . This makes them suitable candidates for protecting crops against a wide range of pathogens, thereby enhancing crop yield and food security.

Material Science: Chemical Synthesis and Material Modification

The compound’s utility in material science is linked to its role in chemical synthesis and material modification. Its structural properties allow for the creation of new materials with desired characteristics, such as increased durability or specific reactivity . This can lead to advancements in the production of high-performance materials for various industrial applications.

Industrial Applications: Biocides and Chemical Reaction Accelerators

2-Methylthiazole-4-carbohydrazide: is also relevant in industrial applications, particularly as a precursor for biocides and chemical reaction accelerators . Its efficacy in these roles can be attributed to the thiazole ring’s reactivity, which can be harnessed to enhance the efficiency of industrial processes.

Environmental Applications: Ecotoxicology and Risk Assessment

Environmental applications of 2-Methylthiazole-4-carbohydrazide include its use in ecotoxicology and environmental risk assessment. While specific studies on this compound are limited, related thiazole derivatives are evaluated for their environmental impact and toxicity to non-target species . Understanding these effects is crucial for developing eco-friendly chemicals and assessing their safety for environmental release.

Biochemistry and Pharmacology: Enzyme Inhibition and Drug Development

In the fields of biochemistry and pharmacology, 2-Methylthiazole-4-carbohydrazide is investigated for its potential as an enzyme inhibitor and its role in drug development . The compound’s interaction with biological systems can lead to the discovery of new drugs that target specific biochemical pathways, offering therapeutic benefits for a variety of conditions.

Future Directions

For more detailed information, refer to the MSDS provided by Ambeed, Inc.

: Sigma-Aldrich Product Link : ChemSpider Structure : Sigma-Aldrich Product

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-7-4(2-10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWFUIPKRAZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372517
Record name 2-Methyl-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiazole-4-carbohydrazide

CAS RN

101767-28-6
Record name 2-Methyl-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101767-28-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthiazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-Methylthiazole-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
2-Methylthiazole-4-carbohydrazide
Reactant of Route 4
Reactant of Route 4
2-Methylthiazole-4-carbohydrazide
Reactant of Route 5
2-Methylthiazole-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
2-Methylthiazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.